![molecular formula C20H16FN5O3S2 B2377908 2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 851861-05-7](/img/structure/B2377908.png)
2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H16FN5O3S2 and its molecular weight is 457.5. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
Antitumor Activities : A study on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles revealed potent cytotoxic activities in vitro against certain human breast cancer cell lines, highlighting their potential as antitumor agents. The synthesis routes allowed the production of compounds with varying degrees of fluorination, which exhibited different levels of potency against sensitive cell lines. The 5-fluorobenzothiazole variant showed broad-spectrum antitumor activity, making it a candidate for further pharmaceutical development (Hutchinson et al., 2001).
Antimicrobial Applications : The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine structures demonstrated promising antimicrobial activities. These compounds, especially those with fluorine atoms in specific positions, exhibited enhanced antimicrobial effects against a range of bacterial and fungal strains. This highlights their potential as antimicrobial agents (Desai et al., 2013).
Anticancer Evaluation : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines. Several compounds exhibited moderate to excellent activity, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Potential Therapeutic Applications
Imaging and Diagnostic Applications : Fluorogenic reagents and fluorine-18-labeled compounds have been developed for various imaging and diagnostic applications. For example, fluorine-18-labeled benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating their potential in cancer diagnosis (Tu et al., 2007).
Drug Discovery and Development : Studies on metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy have contributed to the selection of candidates for further development. This underscores the role of fluorinated compounds in the drug discovery process, particularly in understanding their metabolic fate and optimizing their pharmacokinetic profiles (Monteagudo et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have shown to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets to induce cell cycle arrest and apoptosis.
Biochemical Pathways
The compound likely affects the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . Activation of p53 can lead to G2/M cell cycle arrest and apoptosis, potentially through altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax .
Pharmacokinetics
The compound’s potential as a small-molecule activator of p53 suggests it may have suitable pharmacokinetic properties for biological testing in in vivo cancer models .
Result of Action
The compound’s action at the molecular and cellular level could result in G2/M cell cycle arrest and apoptosis . This is likely due to an increase in p53 levels and alterations in the balance of key mitochondrial proteins .
Action Environment
Similar compounds have shown promising quorum-sensing inhibitors activities, suggesting that they may respond to external factors such as nutrient availability and defense mechanisms .
properties
IUPAC Name |
2-fluoro-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S2/c1-11-6-7-14-15(8-11)31-19(23-14)24-16(27)10-30-20-26-25-17(29-20)9-22-18(28)12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,22,28)(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTGEASGJPEZRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.